molecular formula C12H14N2 B2377002 2-(Allyl(benzyl)amino)acetonitrile CAS No. 127073-69-2

2-(Allyl(benzyl)amino)acetonitrile

Cat. No.: B2377002
CAS No.: 127073-69-2
M. Wt: 186.258
InChI Key: JUQRUMXMODHMOH-UHFFFAOYSA-N
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Description

2-(Allyl(benzyl)amino)acetonitrile, also known as ABAA, is a versatile organic compound with potential applications in various fields of research and industry. It has a molecular formula of C12H14N2 and a molecular weight of 186.258.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of acetonitrile as an acetylation agent and alumina as a catalyst . This continuous-flow acetylation reaction was tested on various aromatic and aliphatic amines with good conversion .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 186.258. More detailed information like melting point, boiling point, density, and toxicity information can be found in various chemical databases .

Scientific Research Applications

1. Chemical Reactions and Properties

  • Aminolysis on Saturated Carbon Atoms : A study investigated the aminolyses of allyl and benzyl iodides in acetonitrile, finding that the reaction rates correlate with the basicities of the bases used. This research helps in understanding the reactivity of compounds like 2-(Allyl(benzyl)amino)acetonitrile in chemical synthesis (Ōae, Kadoma, & Yano, 1969).

  • Oxidation of Activated Alcohols : An environmentally benign photocatalytic system in acetonitrile was developed for aerobic oxidation of activated benzylic and allylic alcohols, which could be relevant for manipulating this compound (Farhadi, Zabardasti, & Babazadeh, 2006).

2. Synthesis and Applications

  • Stereospecific Cycloetherification : Benzyl ether protected alkene compounds containing allylic functionality were studied for stereospecific cyclisation reactions, which is relevant for creating complex structures from simpler ones like this compound (Cribiú & Cumpstey, 2008).

  • Synthesis of Vinylindolizines : N-Allyl-2-halopyridinium halides reacted with acetonitrile derivatives in a study, leading to the synthesis of 2-amino-3-vinylindolizines. This synthesis process could be relevant for derivatives of this compound (Tverdokhleb & Khoroshilov, 2013).

3. Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Synthesis : A study explored the palladium-catalyzed synthesis of 2-phenylindoles using allyl and benzyl alcohols, which could provide insights into the catalytic transformations of compounds like this compound (Izumi & Yokota, 1992).

  • Allylation and Benzylation of Carbons : An efficient process for allylation and benzylation of carbon materials in acetonitrile was described, which is relevant to the functionalization of compounds similar to this compound (Jouikov & Simonet, 2013).

Properties

IUPAC Name

2-[benzyl(prop-2-enyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12/h2-7H,1,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRUMXMODHMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#N)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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